molecular formula C18H17N3O4 B2355102 2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide CAS No. 333344-10-8

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide

Cat. No.: B2355102
CAS No.: 333344-10-8
M. Wt: 339.351
InChI Key: MQQOHLPADJJHQD-UHFFFAOYSA-N
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Description

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a diethylamino group, and a nitrophenyl-furyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide typically involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a Knoevenagel condensation with cyanoacetamide in the presence of a base such as piperidine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: 2-amino-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide.

    Reduction: 2-cyano-N,N-diethyl-3-(5-{3-aminophenyl}-2-furyl)acrylamide.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide: Similar structure but with hydroxyl groups instead of a furyl moiety.

    2-cyano-N,N-diethyl-3-(3,4-dimethoxy-5-nitrophenyl)propenamide: Contains methoxy groups instead of a furyl moiety.

Uniqueness

2-cyano-N,N-diethyl-3-(5-{3-nitrophenyl}-2-furyl)acrylamide is unique due to the presence of the furyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-cyano-N,N-diethyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-3-20(4-2)18(22)14(12-19)11-16-8-9-17(25-16)13-6-5-7-15(10-13)21(23)24/h5-11H,3-4H2,1-2H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOHLPADJJHQD-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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